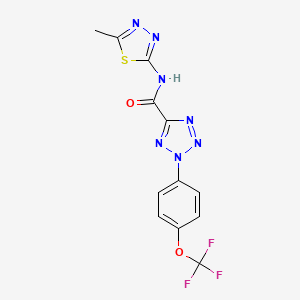

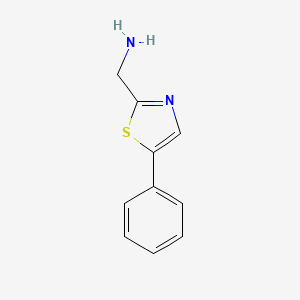

2-(Aminomethyl)-5-phenylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)-5-phenylthiazole is a complex organic compound. The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base has been designed for metal ion detection, where 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .Molecular Structure Analysis

The molecular structure of similar compounds like 2-(Aminomethyl)thiazole has been reported. For instance, 2-(Aminomethyl)thiazole has a molecular formula of C4H6N2S, an average mass of 114.169 Da, and a monoisotopic mass of 114.025169 Da .Chemical Reactions Analysis

Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including aminomethyl groups, have been studied. Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

2-(Aminomethyl)-5-phenylthiazole and its derivatives are of high scientific interest due to their broad spectrum of biological activities. They are involved in various chemical synthesis processes, including the development of more efficient synthesis methods. For example, the modification of 2-amino-4-phenylthiazole under microwave irradiation was explored to address the long reaction times traditionally required for the synthesis of its derivatives. This research emphasizes the significance of developing efficient synthesis pathways for these compounds due to their extensive biological applications (Khrustalev, 2009).

Pharmacological and Biological Applications

Antiprion Activity

2-Aminothiazoles, a class of compounds including this compound, have been identified as potential therapeutic leads for prion diseases. These compounds have shown promising activity in prion-infected neuroblastoma cell lines. Structure-activity studies have led to the identification of lead compounds with significant brain concentrations, suggesting their potential in treating prion diseases (Gallardo-Godoy et al., 2011).

Enzyme Inhibition

The derivatives of this compound have been evaluated for their inhibitory effects on various enzymes. Notably, the aminomethyl and alkoxymethyl derivatives have demonstrated significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II isoenzymes. These findings highlight the potential therapeutic applications of these derivatives in treating diseases associated with enzyme dysfunction (Gulcin et al., 2017).

Anticancer Properties

Several studies have focused on the development and biological evaluation of this compound derivatives as anticancer agents. For instance, specific derivatives have been identified as potent adenosine A1 receptor antagonists, providing a new lead for the development of non-xanthine-derived A1 antagonists with potential therapeutic applications in cancer treatment (Scheiff et al., 2010). Furthermore, novel bioactive 2-substituted amino-5-indol-3-oyl-4-phenylthiazoles have been synthesized and screened for their antimicrobial activity, highlighting their versatility in drug development (Thomas et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . They are part of many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Methenamine, on the other hand, is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit . Methenamine works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .

Biochemical Pathways

The biochemical pathways affected by thiazole derivatives and methenamine would depend on their specific targets and mode of action. For instance, some thiazole derivatives may activate or stop certain biochemical pathways and enzymes or stimulate or block certain receptors in biological systems .

Pharmacokinetics

Methenamine is known to be used for long-term therapy in the treatment of urinary tract infections .

Result of Action

The result of methenamine’s action is the reduction of bacterial infections in the urinary tract .

Action Environment

The action, efficacy, and stability of “2-(Aminomethyl)-5-phenylthiazole” could be influenced by various environmental factors, including pH levels, as seen with methenamine .

Eigenschaften

IUPAC Name |

(5-phenyl-1,3-thiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPGPTYOLQERSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959026-08-5 |

Source

|

| Record name | (5-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2627653.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2627654.png)

![3-decyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627655.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)

![N-(4-(N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2627660.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)